molecular formula C16H26N2O2 B5112239 N-[3-(diethylamino)propyl]-2-(2-methoxyphenyl)acetamide

N-[3-(diethylamino)propyl]-2-(2-methoxyphenyl)acetamide

Cat. No.: B5112239
M. Wt: 278.39 g/mol
InChI Key: JACHECLYBGPJOY-UHFFFAOYSA-N
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Description

N-[3-(diethylamino)propyl]-2-(2-methoxyphenyl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex molecular structure that includes a diethylamino group, a propyl chain, and a methoxyphenyl moiety.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-methoxyphenylacetic acid and 3-(diethylamino)propylamine.

  • Reaction Steps: The carboxylic acid group of 2-methoxyphenylacetic acid is activated, often using reagents like thionyl chloride, to form an acid chloride. This acid chloride is then reacted with 3-(diethylamino)propylamine to form the amide bond.

  • Purification: The resulting compound is purified through recrystallization or chromatography techniques.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.

  • Continuous Flow Synthesis: Some industrial processes may use continuous flow synthesis to increase efficiency and scalability.

Types of Reactions:

  • Oxidation: The methoxy group can be oxidized to a hydroxyl group under certain conditions.

  • Reduction: The diethylamino group can undergo reduction reactions.

  • Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenyl ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: 2-hydroxyphenyl derivatives.

  • Reduction Products: Reduced amine derivatives.

  • Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes. Medicine: Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context of its application, but it generally involves binding to receptors or enzymes, altering their activity.

Comparison with Similar Compounds

  • N-[3-(diethylamino)propyl]methacrylamide: Used in polymer synthesis.

  • N-[3-(diethylamino)propyl]benzamide: Another amide derivative with potential biological activity.

Uniqueness: N-[3-(diethylamino)propyl]-2-(2-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which provides distinct chemical and biological properties compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

N-[3-(diethylamino)propyl]-2-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-4-18(5-2)12-8-11-17-16(19)13-14-9-6-7-10-15(14)20-3/h6-7,9-10H,4-5,8,11-13H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACHECLYBGPJOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=O)CC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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